

An In-depth Technical Guide to the Spectroscopic Data of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Mercaptopropanol*

Cat. No.: *B1266664*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Mercaptopropanol**, tailored for researchers, scientists, and professionals in drug development. For clarity, it is important to distinguish between the two common isomers: 1-Mercapto-2-propanol and 2-Mercapto-1-propanol. This guide will focus on 2-Mercapto-1-propanol (CAS No. 3001-64-7), also known as 2-sulfanylpropan-1-ol.^{[1][2]}

Molecular Structure and Properties

IUPAC Name: 2-sulfanylpropan-1-ol^[1] Molecular Formula: C₃H₈OS^{[1][3]} Molecular Weight: 92.16 g/mol ^{[1][3]} SMILES: CC(CO)S^[1] InChIKey: QNNVICQPXUUBSN-UHFFFAOYSA-N^{[1][3]}

Spectroscopic Data

The following sections present available spectroscopic data for 2-Mercapto-1-propanol. It is important to note that while predicted data is available, comprehensive experimental spectra for this specific isomer are not as widely published as for its counterpart, 1-Mercapto-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Mercapto-1-propanol.

Table 1: Predicted ^1H NMR Spectral Data for 2-Mercapto-1-propanol

Protons	Chemical Shift (ppm)	Multiplicity
H-1 (CH_2)	3.5 - 3.7	Doublet of doublets
H-2 (CH)	3.0 - 3.2	Multiplet
H-3 (CH_3)	1.3 - 1.4	Doublet
OH	Variable	Singlet (broad)
SH	Variable	Triplet

Note: Predicted data is based on computational models and may vary from experimental values.

Table 2: Predicted ^{13}C NMR Spectral Data for 2-Mercapto-1-propanol [2]

Carbon	Chemical Shift (ppm)
C-1 (CH_2)	~68
C-2 (CH)	~40
C-3 (CH_3)	~23

Note: Predicted data is based on computational models and may vary from experimental values. [2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2-Mercapto-1-propanol

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, broad
C-H stretch (alkane)	2850 - 3000	Medium to strong
S-H stretch (thiol)	2550 - 2600	Weak
C-O stretch (alcohol)	1000 - 1260	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Mercapto-1-propanol

Parameter	Value
Molecular Weight	92.16
Monoisotopic Mass	92.02958605 Da [1] [2]
Predicted m/z of Adducts	
[M+H] ⁺	93.036866
[M+Na] ⁺	115.01881
[M-H] ⁻	91.022314

Note: Predicted collision cross section data is available through databases like PubChemLite.

[\[4\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for reproducing spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and Mass Spectra.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Mercaptopropanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 600 MHz instrument.^[5]
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and identify the chemical shifts and multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

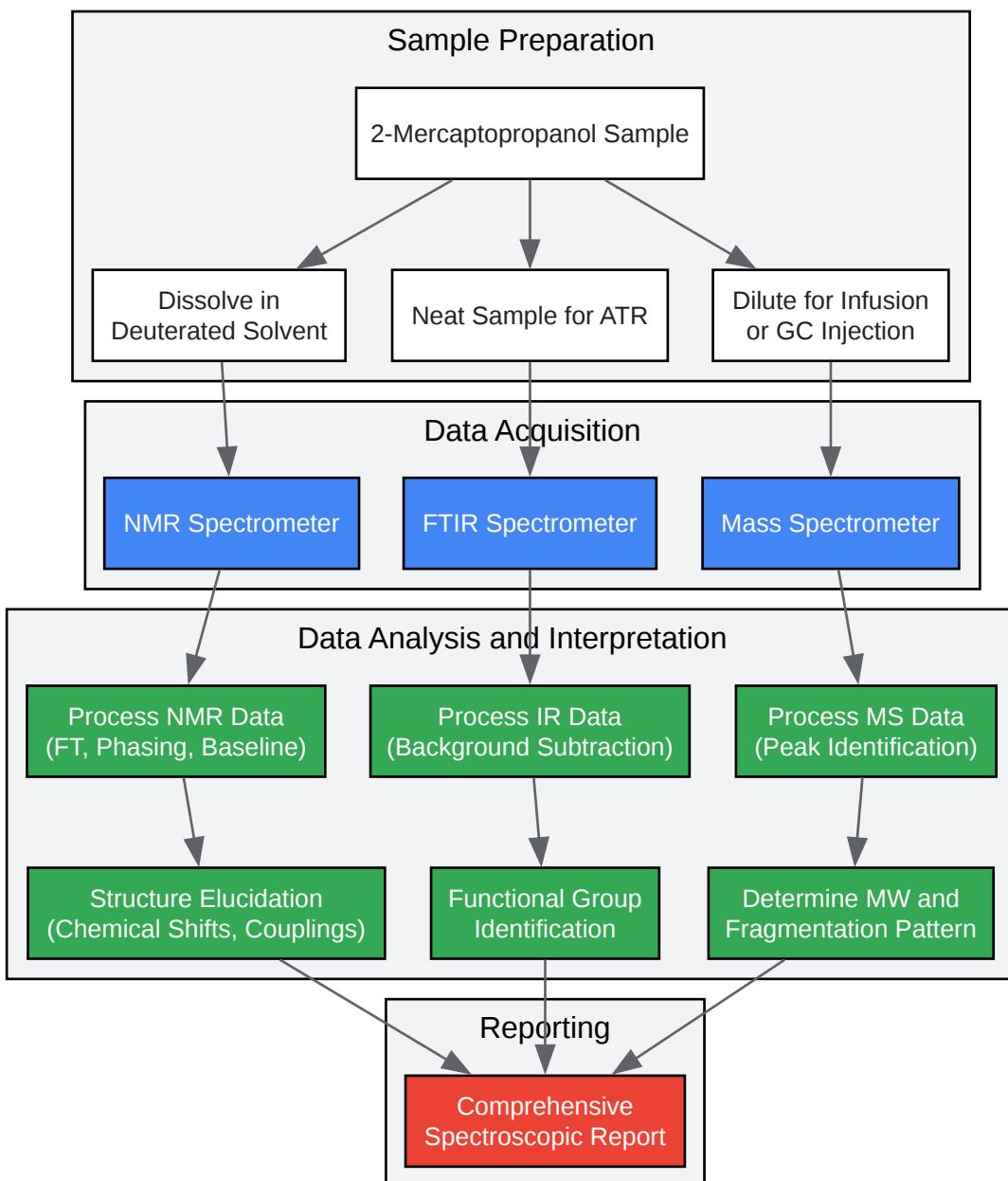
- Sample Preparation: Place a small drop of neat **2-Mercaptopropanol** directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z .
- Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Mercaptopropanol**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Mercaptopropanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266664#spectroscopic-data-of-2-mercaptopropanol-nmr-ir-mass-spec>]

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